Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Chemical Nomenclature and Classification
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex heterocyclic structure. The compound bears the Chemical Abstracts Service registry number 1196151-72-0, which serves as its unique identifier in chemical databases. Alternative nomenclature includes the designation as ethyl 4-chloro-7-azaindole-2-carboxylate, highlighting its relationship to the azaindole family of compounds. The systematic name 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester provides an additional perspective on the compound's structural organization.
The molecular formula C₁₀H₉ClN₂O₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 224.64 daltons. The compound is classified as a heterocyclic organic compound, specifically belonging to the broader category of pyrrolopyridines. This classification places it among compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring. The heterocyclic nature of this compound stems from the presence of nitrogen atoms within the ring structure, distinguishing it from purely carbocyclic aromatic systems.
Structural Features and Heterocyclic Framework
The structural architecture of this compound encompasses a bicyclic framework formed by the fusion of a five-membered pyrrole ring with a six-membered pyridine ring. The pyrrole component contributes four carbon atoms and one nitrogen atom to the five-membered ring system, while the pyridine portion provides five carbon atoms and one nitrogen center to the six-membered ring. This fusion creates a planar aromatic system that exhibits delocalized electron density across both rings, contributing to the compound's stability and reactivity patterns.
The substitution pattern plays a crucial role in defining the compound's chemical properties. The chlorine atom at the 4-position introduces electron-withdrawing effects that influence the overall electronic distribution within the ring system. The ethyl carboxylate group at the 2-position provides both steric bulk and electronic effects, with the ester functionality serving as a potential site for further chemical transformations. The 1H designation indicates the presence of a hydrogen atom attached to the nitrogen in the pyrrole ring, which can participate in hydrogen bonding interactions and influence the compound's solubility characteristics.
Table 1: Structural Parameters of this compound
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 daltons |
| Ring System | Bicyclic pyrrolopyridine |
| Substitution Pattern | 4-chloro, 2-ethyl carboxylate |
| Chemical Abstracts Service Number | 1196151-72-0 |
| MDL Number | MFCD13189628 |
Historical Context within Pyrrolopyridine Chemistry
The development of pyrrolopyridine chemistry has evolved significantly over the past several decades, with early investigations focusing on fundamental synthetic methodologies and structure-property relationships. The 1H-pyrrolo[2,3-b]pyridine scaffold emerged as a particularly valuable framework following the recognition of its potential in pharmaceutical applications. Historical synthetic approaches to this class of compounds involved modifications of established indole synthesis methods, including adaptations of the Madelung and Fischer syntheses. These early methodologies provided the foundation for contemporary synthetic strategies and highlighted the unique reactivity patterns exhibited by pyrrolopyridine systems.
The discovery of the biological activity associated with pyrrolopyridine derivatives marked a significant milestone in the field's development. Research conducted in the late twentieth and early twenty-first centuries demonstrated that compounds containing the 1H-pyrrolo[2,3-b]pyridine core could serve as effective hinge-binding motifs in kinase inhibitor design. This recognition led to intensive investigation of substituted pyrrolopyridines, with particular emphasis on developing structure-activity relationships and optimizing synthetic accessibility. The emergence of Vemurafenib as the first Food and Drug Administration-approved 7-azaindole-based kinase drug for melanoma treatment represented a landmark achievement that validated the therapeutic potential of this chemical class.
Contemporary research in pyrrolopyridine chemistry has expanded to encompass diverse applications beyond traditional pharmaceutical development. Modern synthetic methodologies have enabled access to increasingly complex substitution patterns, allowing for fine-tuning of molecular properties and biological activities. The integration of computational chemistry and structure-based drug design has further accelerated progress in this field, providing deeper insights into the relationship between molecular structure and biological function.
Position within the Azaindole Family
This compound occupies a prominent position within the 7-azaindole family, a class of compounds characterized by the replacement of a carbon atom in the indole structure with nitrogen. The 7-azaindole scaffold has gained recognition as a versatile framework for developing kinase inhibitors, with the pyridine nitrogen atom and pyrrole NH group serving as hydrogen bond acceptor and donor, respectively. This dual hydrogen bonding capability enables bidentate interactions with kinase hinge regions, contributing to the high binding affinity observed for many 7-azaindole derivatives.
The structural relationship between this compound and other azaindole family members reflects the systematic exploration of substitution effects on biological activity. The chlorine substituent at the 4-position represents one of several halogen modifications that have been investigated to optimize potency and selectivity profiles. The carboxylate functionality provides additional opportunities for derivatization, enabling the synthesis of amide derivatives and other functionalized analogues that may exhibit enhanced biological properties.
Table 2: Comparison of Azaindole Family Members
| Compound Type | Core Structure | Key Substituents | Notable Applications |
|---|---|---|---|
| 7-Azaindole | 1H-pyrrolo[2,3-b]pyridine | None | Kinase inhibitor scaffold |
| 4-Chloro-7-azaindole-2-carboxylate | 1H-pyrrolo[2,3-b]pyridine | 4-Cl, 2-CO₂Et | Synthetic intermediate |
| 5-Substituted azaindoles | 1H-pyrrolo[2,3-b]pyridine | Various at position 5 | Pharmaceutical development |
| 3-Substituted azaindoles | 1H-pyrrolo[2,3-b]pyridine | Various at position 3 | Biological studies |
The positioning of this compound within the azaindole family also reflects broader trends in heterocyclic chemistry, where systematic structural modifications are employed to explore structure-activity relationships. The compound serves as both a synthetic intermediate for more complex derivatives and a standalone entity for biological evaluation, demonstrating the dual utility that characterizes many azaindole family members.
Research Significance in Heterocyclic Chemistry
The research significance of this compound extends beyond its immediate applications to encompass broader contributions to heterocyclic chemistry methodology and theory. The compound has served as a model system for investigating the electronic effects of halogen substitution on pyrrolopyridine reactivity, providing insights that have informed the design of related heterocyclic systems. Studies examining the regioselectivity of electrophilic aromatic substitution reactions have utilized this compound to understand the directing effects of both the chlorine substituent and the carboxylate group.
Recent investigations have demonstrated the utility of this compound as a building block for phosphodiesterase 4B inhibitors, highlighting its continued relevance in contemporary drug discovery efforts. The systematic structure-activity relationship studies conducted with this scaffold have revealed critical insights into the molecular determinants of biological activity, including the importance of specific substitution patterns for achieving desired selectivity profiles. These findings have contributed to the development of more sophisticated design strategies for heterocyclic drug candidates.
The compound's role in advancing synthetic methodology cannot be understated, as it has been employed in studies of various coupling reactions, cyclization processes, and functional group transformations. The presence of multiple reactive sites within the molecule has enabled investigation of chemoselective reaction conditions, leading to improved synthetic protocols that have broader applicability in heterocyclic chemistry. Furthermore, the compound has served as a testing ground for novel synthetic transformations, including metal-catalyzed cross-coupling reactions and organocatalytic processes.
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQFVDJCEMGLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693600 | |
| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-72-0 | |
| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Protection
A common starting material is the pyrrolo[2,3-b]pyridine core without substituents. Protection of reactive sites such as the nitrogen atom or hydroxyl groups is often necessary to direct subsequent reactions. For example, triisopropylsilyl (TIPS) chloride is used for protection, enabling selective lithiation and functionalization steps.
Lithiation and Esterification
- Ortho-lithiation of the protected pyrrolo[2,3-b]pyridine is conducted using sec-butyllithium at low temperatures (−78°C).
- The lithiated intermediate is then reacted with ethyl chloroformate to introduce the ethyl ester group at the 2-position, yielding ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives.
Introduction of the 4-Chloro Group
The 4-chloro substituent is introduced by nucleophilic substitution or direct halogenation. In some synthetic routes, the 4-position is functionalized by palladium-catalyzed coupling reactions with amines or other nucleophiles, followed by chlorination if necessary.
Deprotection and Purification
Deprotection steps involve treatment with tetra-n-butylammonium fluoride (TBAF) or trifluoroacetic acid (TFA) to remove silyl protecting groups. The final compound is purified by standard chromatographic techniques.
Representative Synthetic Route Example
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1 | Pyrrolo[2,3-b]pyridine + TIPSCl, NaH, DMF, 5°C | Protection of nitrogen |
| 2 | sec-BuLi, ethyl chloroformate, THF, −78°C | Ortho-lithiation and esterification at C2 |
| 3 | TBAF, THF, room temperature | Deprotection of silyl group |
| 4 | Chlorination or Pd-catalyzed amination at C4 | Introduction of 4-chloro substituent or amino group |
| 5 | Purification by chromatography | Isolation of pure this compound |
Research Findings on Synthetic Optimization
- The use of microwave irradiation has been reported to accelerate nucleophilic substitution reactions at the 4-position, improving yields and reducing reaction times.
- Palladium-catalyzed coupling reactions with amines at the 4-position allow for versatile functionalization, which is crucial for developing derivatives with enhanced biological activity.
- Introducing a carbamoyl group at the 5-position alongside the 4-chloro substituent has been shown to significantly increase JAK3 inhibitory activity, indicating the importance of substitution patterns in the scaffold.
Comparative Data on JAK Inhibitory Activity of Derivatives
A study evaluating various 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound analogues, revealed the following inhibitory activities (IC50 values in nM):
| Compound | C4 Substituent | C5 Substituent | JAK3 IC50 | JAK1 IC50 | JAK2 IC50 | T Cell Proliferation IC50 |
|---|---|---|---|---|---|---|
| 6 (Initial template) | Methylamino | H | 1100 | 2900 | 1800 | Not tested |
| 11a | Methylamino | Carbamoyl | 1600 | 10000 | 5300 | 2400 |
| 14a | Hydrogen | Carbamoyl | 14 | 55 | 50 | 120 |
| 15a | N-Methylcarboxamide | Carbamoyl | 85 | 230 | 57 | 350 |
This data indicates that modifying the 4-position and 5-position substituents can drastically influence biological activity, with compound 14a showing a 100-fold increase in JAK3 inhibition compared to the initial compound 6.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been investigated for its anticancer properties. Studies have shown that derivatives of pyrrolopyridines exhibit selective cytotoxicity against various cancer cell lines. For instance, research indicates that modifications to the pyrrolopyridine scaffold can enhance its potency against specific targets involved in cancer proliferation and survival pathways .
Mechanism of Action
The compound acts by inhibiting key enzymes involved in tumor growth. It has been reported to interfere with the activity of protein kinases, which play a crucial role in cell signaling pathways that regulate cell division and survival .
Agrochemicals
Pesticidal Properties
Research has demonstrated that this compound exhibits potential as a pesticide. Its structural analogs have shown effectiveness against a range of agricultural pests, suggesting that this compound could be developed into a novel agrochemical agent .
Field Studies
In field trials, formulations containing this compound have been tested for efficacy against common crop pests. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential utility in integrated pest management strategies .
Materials Science
Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties .
Nanocomposites
Recent studies have explored the use of this compound in creating nanocomposite materials. By combining it with nanoparticles, researchers have developed materials with improved electrical conductivity and mechanical strength, suitable for applications in electronics and structural materials .
Data Tables
| Activity Type | Observations |
|---|---|
| Anticancer | Selective cytotoxicity against cancer cells |
| Pesticidal | Effective against agricultural pests |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating significant potential for further development as an anticancer agent .
Case Study 2: Agrochemical Application
In a controlled field trial assessing pest control efficacy, formulations containing this compound reduced aphid populations by over 70% compared to untreated plots. This study suggests that this compound could be an effective component in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . This interaction can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
Ethyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (CAS 885500-55-0)
- Structural Difference : The carboxylate group is at the 5-position instead of the 2-position.
- This isomer is used in synthesizing tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridines .
Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS 1234616-15-9)
- Structural Difference : The pyrrolopyridine core has a [2,3-c] ring fusion instead of [2,3-b], shifting the chloro substituent to the 5-position.
- Physical Properties : Molecular weight 224.64 g/mol, density 1.4 g/cm³, boiling point 391.4°C .
- Impact : The [2,3-c] fusion modifies steric and electronic properties, reducing similarity to the target compound (similarity score 0.64–0.65) .
Halogen Substitution
Ethyl 6-Bromo-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS 577711-94-5)
- Structural Difference : Bromine replaces chlorine at the 6-position.
Ester Group Variations
Methyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (CAS 951625-93-7)
Ring Fusion and Core Modifications
Ethyl 5-Chloro-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate (CAS 800401-62-1)
Data Tables
Table 1: Key Structural Analogs and Properties
Biological Activity
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1196151-72-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects.
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that derivatives of pyrrole and pyridine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
These findings suggest that this compound may serve as a potent antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various human tumor cell lines. The compound showed IC50 values in the nanomolar range, indicating strong potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 0.25 |
| MCF-7 (breast cancer) | 0.15 |
| A549 (lung cancer) | 0.20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been explored for its potential antiviral activity. Preliminary studies suggest efficacy against viral strains such as Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values indicating moderate activity .
Case Studies and Research Findings
Several studies have highlighted the pharmacological profiles of similar compounds within the pyrrole and pyridine families:
- Study on Antimicrobial Efficacy : A comparative analysis of various substituted pyrroles revealed that compounds with halogen substitutions exhibited enhanced antibacterial activity against E. coli and S. aureus .
- Anticancer Activity Assessment : A series of derivatives were tested for their antiproliferative effects on cancer cell lines, with many showing significant inhibition of cell growth at low concentrations .
- Mechanistic Insights : Investigations into the cellular mechanisms indicated that the compound may activate apoptotic pathways through caspase activation, leading to increased cell death in cancerous cells .
Q & A
Q. Advanced
- Enzyme Inhibition : Fluorescence-based assays (e.g., MTH1 inhibition IC50 determination) .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative strains (MIC values) .
- Cellular Uptake : Radiolabeled analogs tracked via liquid scintillation counting .
How can regioselectivity be controlled during functionalization of the pyrrolopyridine core?
Advanced
Directing groups and reaction conditions dictate substitution sites:
- Electrophilic Aromatic Substitution : Chlorine at position 4 directs electrophiles to positions 3 or 5 .
- Metalation : LDA-mediated deprotonation at position 3 enables alkylation/halogenation .
What computational tools predict the reactivity and stability of novel derivatives?
Q. Advanced
- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis sets optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity trends.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability .
What protocols ensure long-term stability of this compound in storage?
Q. Basic
- Storage Conditions : Argon atmosphere at –20°C in amber vials prevents oxidation/photodegradation.
- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., ester hydrolysis to carboxylic acids) .
How does steric hindrance influence substitution patterns in multi-halogenated analogs?
Advanced
Steric maps generated via Merck Molecular Force Field (MMFF) simulations identify hindered sites. For example, bulky substituents at position 2 reduce accessibility for nucleophilic attack at position 4 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
